molecular formula C16H17NO6S B3146737 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid CAS No. 606944-94-9

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid

Cat. No. B3146737
CAS RN: 606944-94-9
M. Wt: 351.4 g/mol
InChI Key: OZNOLZBABTUUMX-UHFFFAOYSA-N
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Description

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid is a chemical compound with the CAS Number: 612044-42-5 . It has a molecular weight of 399.42 . The compound is solid in physical form and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-({[4-(2-methoxyphenoxy)phenyl]sulfonyl}amino)benzoic acid . The InChI code is 1S/C20H17NO6S/c1-26-18-7-2-3-8-19(18)27-16-9-11-17(12-10-16)28(24,25)21-15-6-4-5-14(13-15)20(22)23/h2-13,21H,1H3,(H,22,23) .


Physical And Chemical Properties Analysis

This compound has a melting point of 176-178°C .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides have a rich history in clinical use, primarily due to their diverse biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. A review highlights the importance of sulfonamides in the development of new bioactive substances, emphasizing their simple synthesis and the structural diversity they offer. This diversity allows for the creation of a wide array of derivatives, showcasing the sulfonamide group's potential in planning and synthesizing future drugs with potential antitumor properties (Azevedo-Barbosa et al., 2020).

Environmental and Biodegradation Studies

The environmental fate and biodegradation of chemicals related to our compound of interest, particularly polyfluoroalkyl substances that can degrade into perfluoroalkyl acids, have been extensively studied. Research indicates that microbial degradation plays a crucial role in the environmental processing of these chemicals, potentially leading to the breakdown of complex sulfonamides into simpler, less harmful compounds (Liu & Avendaño, 2013).

Antioxidant and Anti-inflammatory Agents

Phenolic compounds, such as chlorogenic acid, which shares structural similarities with our compound of interest through its phenolic nature and potential sulfonamide linkage, demonstrate significant antioxidant, anti-inflammatory, and other therapeutic roles. These activities suggest that compounds like 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid could also possess similar beneficial effects, warranting further investigation into their pharmacological applications (Naveed et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the compound could have potential therapeutic applications, as suggested by its presence in scientific research.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . Precautionary statements include

properties

IUPAC Name

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-14-4-2-3-5-15(14)23-12-6-8-13(9-7-12)24(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNOLZBABTUUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230276
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid

CAS RN

606944-94-9
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606944-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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